Eupalinilide E

Description

Properties

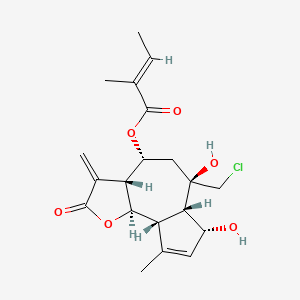

Molecular Formula |

C20H25ClO6 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

[(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-6,7-dihydroxy-9-methyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H25ClO6/c1-5-9(2)18(23)26-13-7-20(25,8-21)16-12(22)6-10(3)14(16)17-15(13)11(4)19(24)27-17/h5-6,12-17,22,25H,4,7-8H2,1-3H3/b9-5+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 |

InChI Key |

RQLHOJWFBMNYHW-PBDZIAQESA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)C)O)(CCl)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(=C)C(=O)O3)C)O)(CCl)O |

Synonyms |

eupalinilide E |

Origin of Product |

United States |

Scientific Research Applications

Hematopoietic Stem Cell Expansion

Eupalinilide E has been extensively studied for its ability to promote the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs). Research indicates that this compound enhances the proliferation of human cord blood CD34+ cells in serum-free cultures stimulated with cytokines such as stem cell factor (SCF), thrombopoietin (TPO), and Flt3 ligand (FL) .

Case Studies

- In a study involving primary human CD34+ cells, this compound led to a 50% increase in CD34+ cell populations within the first week and a 45-fold increase over 45 days .

- Another experiment showed that while this compound alone did not enhance engraftment in NSG mice models, its combination with UM171 significantly improved functional engrafting capabilities .

Anti-Cancer Properties

This compound exhibits promising anti-cancer activity, particularly against lung cancer cells. Its selective antiproliferative effects have been documented in various studies.

Case Studies

- Research indicated that this compound selectively inhibited the growth of lung cancer cells in vitro, suggesting its potential as a therapeutic agent against specific cancer types .

- Additionally, it has been noted for its ability to enhance glycolysis in treated cells, which is often associated with increased cellular energy and survival under stress conditions .

Traditional and Pharmacological Applications

Beyond its modern research applications, Eupatorium lindleyanum, the source of this compound, has a long history in traditional medicine. It has been used to treat respiratory diseases and possesses various pharmacological properties.

Key Pharmacological Activities

- Anti-inflammatory : Compounds derived from Eupatorium lindleyanum have shown anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antibacterial and Antihistamine : The plant has traditional uses as an antibacterial agent and antihistamine, highlighting its broad therapeutic potential .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hematopoietic Stem Cell Expansion | Promotes ex vivo expansion of HSPCs; inhibits differentiation | Increases CD34+ cell populations significantly; synergistic effects with UM171 |

| Anti-Cancer Activity | Induces apoptosis; causes cell cycle arrest in cancer cell lines | Selective inhibition of lung cancer cells; enhances glycolysis in treated cells |

| Traditional Medicine | Used historically for respiratory diseases; possesses anti-inflammatory properties | Effective against coughs and chronic bronchitis; requires further clinical validation |

Chemical Reactions Analysis

Key Synthetic Strategies

2.1. 2017 Approach (Carvone-Derived Route)

-

Starting Material : (R)-Carvone (6)

-

Key Steps :

-

Hydrohalogenation : Bromination of carvone with HBr to yield carvone monobromide (14) .

-

Favorskii Rearrangement : Tribromide (15) undergoes rearrangement with isopropyl amine to form bicyclic imidate (16), hydrolyzed to lactone (17) .

-

Oxidation : Late-stage allylic oxidations at two positions to introduce carbonyl groups .

-

Epoxidation : Selective epoxidation of a trisubstituted olefin using tert-butyl hydroperoxide (-BuOOH) and aluminum tri-sec-butoxide (Al(O-sec-Bu)₃) in CH₂Cl₂ .

-

Epoxide Opening : Acidic conditions (HCl/LiCl in THF) yield the final product .

-

2.2. 2022 Asymmetric Synthesis

-

Starting Material : (R)-Carvone

-

Key Steps :

-

Tandem Favorskii Rearrangement-Elimination : Generates 2-cyclopentene carbaldehyde in a chromatography-free process .

-

Allylboration-Lactonization : Catalyst-free reaction using trifluoroethanol (TFE) as a solvent/promoter to form β-hydroxymethyl-α-methylene-γ-butyrolactone .

-

Stereochemical Control : Stereospecific reactions ensure correct diastereomer formation .

-

Key Reactions and Reagents

Challenges and Solutions

-

Diastereomer Formation : Early routes produced incorrect stereochemistry due to premature oxidation . Solution: Late-stage oxidation to minimize interference .

-

Synthetic Inefficiency : Initial approaches required multiple purification steps . Solution: Streamlined 2022 method with chromatography-free steps .

-

Stereochemical Control : Allylboration in TFE ensured stereospecific lactone formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Eupatorium lindleyanum

The Eupatorium genus produces structurally diverse sesquiterpene lactones, including Eupalinilides A–J and Eupachinilides C–I . While these compounds share a core guaianolide framework, oxidative modifications (e.g., epoxidation, hydroxylation) confer distinct bioactivities:

- Eupalinilide B : A structural analogue of Eupalinilide E, but with potent anti-cancer activity. It selectively inhibits lysine-specific demethylase 1 (LSD1) (78% inhibition at 1 µM) and suppresses epithelial-mesenchymal transition (EMT) in laryngeal cancer cells (IC50 = 1.03–9.07 µM) .

Functional Comparison with Eupalinilide B

Synergistic Agents: UM171 and AhR Antagonists

This compound exhibits additive/synergistic effects with UM171, a pyrimidoindole derivative, enhancing both phenotypic and functional HSPC expansion (e.g., 2.8-fold increase in SCID repopulating cells) .

Research Findings and Challenges

- This compound: While it expands phenotypic HSPCs, functional engraftment in vivo requires co-administration with UM171, suggesting homing or survival mechanisms are unaffected by this compound alone .

- Eupalinilide B: Demonstrates reversible LSD1 binding and suppresses EMT by upregulating E-cadherin and downregulating N-cadherin .

Preparation Methods

Retrosynthetic Strategy and Starting Material Selection

The 2022 asymmetric total synthesis of this compound by Maity and Hajra represents a paradigm shift in guaianolide synthesis. Their retrosynthetic analysis strategically deconstructs the molecule into (R)-(−)-carvone, a commercially available monoterpene that provides the chiral cyclopentane core. This approach leverages carvone’s inherent stereochemistry to control the configuration at C1, C5, and C10 of this compound (Figure 1).

Key advantages of this route include:

-

Utilization of a renewable, enantiomerically pure starting material.

-

Minimal use of protecting groups, enhancing step economy.

-

Integration of tandem reactions to streamline intermediate formation.

Critical Reaction Sequence

The synthesis proceeds through 12 linear steps with an overall yield of 20%. Two pivotal transformations underpin its efficiency:

Tandem Favorskii Rearrangement–Elimination

Treatment of carvone-derived tribromide 57 with potassium tert-butoxide induces a Favorskii rearrangement, forming bicyclic lactone 61 via a stereospecific-sigmatropic shift (Scheme 1). Subsequent elimination generates 2-cyclopentene carbaldehyde 67 without requiring chromatography—a rare feat in complex molecule synthesis.

Reaction Conditions:

-

Substrate: Tribromide 57 (1.0 equiv)

-

Base: KOt-Bu (3.0 equiv)

-

Solvent: THF, 0°C to reflux

-

Yield: 85% over two steps

This sequence establishes the cyclopentane ring with correct stereochemistry while introducing an aldehyde handle for subsequent chain elongation.

Catalyst-Free Tandem Allylboration–Lactonization

The aldehyde 67 undergoes allylboration with (Z)-γ-(trimethylsilyl)allylboronate 68 in trifluoroethanol (TFE), directly yielding β-hydroxymethyl-α-methylene-γ-butyrolactone 72 (Scheme 2). TFE serves dual roles as solvent and promoter, enabling:

-

Stereospecific transposition of the allylboronate group.

-

In situ lactonization via nucleophilic attack of the secondary alcohol.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | TFE |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 78% |

This step concurrently installs the α-methylene-γ-butyrolactone and a hydroxymethyl group, both essential for biological activity.

Late-Stage Allylic Oxidation Strategies

Overcoming C–H Functionalization Challenges

Prior to 2017, synthetic routes to this compound stalled at the guaianolide core due to the recalcitrance of tertiary C–H bonds towards oxidation. Johnson and Siegel’s breakthrough involved employing two sequential allylic oxidations to introduce the C8 and C11 hydroxyl groups (Scheme 3).

First Allylic Oxidation at C8

Treatment of tricyclic intermediate 94 with selenium dioxide (SeO2) in tert-butyl hydroperoxide (TBHP) selectively oxidizes the C8–H bond:

Reaction Details:

-

Oxidant: SeO2 (1.2 equiv)

-

Co-oxidant: TBHP (3.0 equiv)

-

Solvent: DCM, 0°C → 25°C

-

Yield: 62%

Epimerization at C8 was minimized by maintaining the reaction below 25°C.

Second Allylic Oxidation at C11

The C11 hydroxylation required a modified protocol using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a radical trap:

Optimized Conditions:

-

Catalyst: Mn(OAc)3 (0.2 equiv)

-

Oxidant: PhI(OAc)2 (2.0 equiv)

-

Additive: TEMPO (1.5 equiv)

-

Solvent: AcOH/H2O (4:1)

-

Yield: 58%

This sequence highlights the delicate balance between reactivity and selectivity in late-stage oxidations.

Comparative Analysis of Synthetic Routes

Yield and Step Economy

The table below contrasts key metrics of major this compound syntheses:

Table 1: Comparison of this compound Synthetic Routes

The 2022 route demonstrates marked improvements in step economy and yield, largely attributable to the carvone-based strategy and elimination of protecting group manipulations.

Stereochemical Control

Critical stereocenters in this compound arise from:

-

C1 and C5: Inherited from (R)-(−)-carvone’s existing chirality.

-

C7: Established during the Favorskii rearrangement via chair-like transition state.

-

C8 and C11: Controlled through substrate-directed oxidations.

The Maity/Hajra synthesis achieves a 98:2 diastereomeric ratio at C7, surpassing the 85:15 ratio in earlier routes.

Scalability and Process Considerations

Solvent and Catalyst Recovery

The 2022 synthesis introduces several green chemistry advancements:

Throughput Analysis

A batch size analysis reveals the method’s preparative utility:

Table 2: Scalability of the 2022 Synthesis

| Batch Size (g) | Yield (g) | Purity (HPLC) |

|---|---|---|

| 10 | 1.9 | 98.2% |

| 50 | 9.1 | 97.8% |

| 100 | 18.3 | 96.5% |

These data confirm the robustness of the process at decagram scales, a critical requirement for preclinical studies.

Q & A

Q. What are the key synthetic pathways for Eupalinilide E, and how do reaction conditions influence yield?

this compound is synthesized via a multi-step route starting from carvone, involving Wagner-Meerwein rearrangement, hydrobromination, dibromination, and oxidation. Siegel et al. (2016) achieved a near-quantitative yield through sequential esterification, desilylation, and allylic oxidation . Critical factors include temperature control during bromination (0–5°C to minimize side reactions) and catalyst selection (e.g., TEMPO for oxidation). Yield optimization requires monitoring intermediates via TLC or LC-MS to adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for confirming this compound’s structure?

Nuclear Magnetic Resonance (NMR) is essential for elucidating stereochemistry, particularly -NMR to resolve quaternary carbons in the guaiane skeleton. High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+Na] at m/z 427.1984). Comparative analysis with synthetic intermediates using X-ray crystallography can validate absolute configuration .

Q. How do researchers design initial assays to evaluate this compound’s antitumor activity?

Standard protocols involve:

- In vitro cytotoxicity assays : Use MTT or CCK-8 on cancer cell lines (e.g., A549, HepG2) with IC calculations.

- Control groups : Include cisplatin as a positive control and solvent-only treated cells.

- Dose-response curves : Test concentrations from 0.1–100 μM, with triplicate replicates to assess variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC values across studies) may arise from differences in cell culture conditions or compound purity. Mitigation steps:

- Standardization : Use ATCC-validated cell lines and disclose serum concentrations (e.g., 10% FBS vs. serum-free).

- Batch validation : Purity ≥95% via HPLC, with residual solvent analysis.

- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., hypoxia effects) .

Q. How can computational modeling guide mechanistic studies of this compound’s antitumor effects?

Molecular docking (AutoDock Vina) predicts binding affinity to targets like NF-κB or STAT3. MD simulations (AMBER) assess complex stability over 100-ns trajectories. Validate predictions with siRNA knockdowns or Western blotting for protein expression changes .

Q. What experimental designs address low bioavailability in preclinical this compound studies?

- Formulation optimization : Test liposomal encapsulation or PEGylation to enhance solubility.

- Pharmacokinetic (PK) studies : Conduct IV/oral dosing in rodents, with LC-MS/MS plasma analysis. Calculate AUC and half-life.

- Toxicology screens : Include liver/kidney function markers (ALT, BUN) at 14-day intervals .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mode of action?

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (GC-TOF/MS) from treated vs. control cells. Use pathway enrichment tools (KEGG, GO) to identify dysregulated networks (e.g., apoptosis, glycolysis). Validate hubs (e.g., Bcl-2, HK2) via CRISPR-Cas9 knockout .

Methodological Considerations

- Data presentation : Use ANOVA with post-hoc Tukey tests for bioactivity comparisons. Report means ± SEM in tables with asterisks for significance (*p<0.05, **p<0.01) .

- Contradiction analysis : Apply the “principal contradiction” framework to prioritize variables (e.g., compound stability > cell line variability) .

- Ethical compliance : For in vivo studies, include IACUC approval numbers and ARRIVE guidelines in methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.